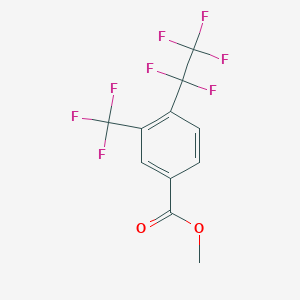

Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate

Description

Properties

Molecular Formula |

C11H6F8O2 |

|---|---|

Molecular Weight |

322.15 g/mol |

IUPAC Name |

methyl 4-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C11H6F8O2/c1-21-8(20)5-2-3-6(7(4-5)10(14,15)16)9(12,13)11(17,18)19/h2-4H,1H3 |

InChI Key |

DCJCDCGQWHTSIH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(C(F)(F)F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Fluoroalkylation and Cyclization

Reaction Mechanism and Substrate Design

The nucleophilic fluoroalkylation approach leverages perfluoroalkyltrimethylsilanes (R₃Si–R_F) as key reagents. For instance, (trifluoromethyl)trimethylsilane (CF₃–SiMe₃) and (pentafluoroethyl)trimethylsilane (C₂F₅–SiMe₃) react with aldehyde precursors under basic conditions to install fluorinated groups. A representative pathway involves:

- Nucleophilic Addition : A 2-cyanobenzaldehyde derivative reacts with R₃Si–R_F in the presence of KF or Et₃N, forming a silyl ether intermediate.

- Cyclization : Acidic workup induces intramolecular lactonization, yielding a fluorinated phthalide.

- Hydrolysis and Esterification : The phthalide is hydrolyzed to the corresponding benzoic acid, which is esterified with methanol under acid catalysis.

Experimental Optimization

Table 1 summarizes conditions for synthesizing 3-(trifluoromethyl)phthalide, a precursor to the target benzoic acid.

| Base (equiv) | Conditions | Yield (%) |

|---|---|---|

| KF (0.1) | rt, 1 h | 95 |

| Et₃N (1.0) | 50 °C, 1 h | 70 |

Optimal yields (95%) were achieved using KF at room temperature, while Et₃N required elevated temperatures for comparable efficiency.

Radical Perfluoroalkylation via Oxidative Cross-Coupling

Reagent Systems and Reaction Design

Sodium perfluoroalkane sulfinates (RFSO₂Na) serve as radical precursors in oxidative cross-coupling reactions. Cerium(IV) ammonium nitrate (CAN) facilitates single-electron transfer, generating RF- radicals that couple with aromatic substrates. For methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate, sequential radical additions could install both CF₃ and C₂F₅ groups.

Key Steps:

- Radical Generation : RFSO₂Na + CAN → RF- + SO₂ + Ce(III).

- Aromatic Substitution : R_F- adds to the benzoate ring, followed by rearomatization.

Experimental Validation

Esterification of Pre-Fluorinated Benzoic Acid Derivatives

Stepwise Synthesis of the Benzoic Acid Precursor

The most straightforward route involves synthesizing 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoic acid, followed by esterification.

Introducing Fluorinated Groups

- Trifluoromethylation : Electrophilic trifluoromethylation using CF₃I or CF₃SO₂Cl under Cu(I) catalysis.

- Pentafluoroethylation : Cross-coupling of aryl halides with C₂F₅–Bpin via Pd-catalyzed Suzuki-Miyaura reactions.

Esterification

The benzoic acid reacts with methanol in H₂SO₄ at reflux (60–80 °C), achieving near-quantitative conversion to the methyl ester.

Challenges in Regioselectivity

Simultaneous introduction of CF₃ and C₂F₅ groups risks regiochemical ambiguity. Directed ortho-metalation (DoM) strategies using directing groups (e.g., –COOH, –CN) can enhance selectivity but require multistep sequences.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Alkylation | High regioselectivity, mild conditions | Requires pre-functionalized aldehydes | 70–95 |

| Radical Cross-Coupling | Broad substrate scope | Limited reports on dual functionalization | 44–85 |

| Stepwise Esterification | Straightforward, scalable | Multistep synthesis increases complexity | 80–95 |

Chemical Reactions Analysis

Comparative Analysis of Synthetic Approaches

| Method | Key Reagents | Conditions | Yield | Purification |

|---|---|---|---|---|

| 1.1 | C₂F₅SiEt₃, DMF | 90°C, 36 h, argon | 96% | Column chromatography |

| 1.2 | Ammonium formate, 4-CZIPN, DMSO | Blue LED, 12 h, RT | 38% (crude) | GC-MS analysis |

Functional Group Transformations

The compound’s perfluoroalkyl groups enable further functionalization:

-

Extension of Perfluoroalkyl Chains : Reaction with pentafluoroethyl iodide (C₂F₅I) and copper facilitates chain elongation, forming chlorothionocarbonates (e.g., meta- and para-(pentafluoroethyl)phenyl derivatives) .

-

Substitution Patterns : The trifluoromethyl (CF₃) and pentafluoroethyl (C₂F₅) groups allow tailoring of electronic and steric properties for applications in fluorine chemistry .

Analytical Techniques and Purification

-

19F NMR : Used to quantify reaction progress and confirm product formation (benzotrifluoride as internal standard) .

-

GC-MS : Critical for purity assessment and identification of side products .

-

Column Chromatography : Silica gel column chromatography ensures high-purity isolation of the target compound .

Biological and Chemical Implications

While direct biological data for this compound is limited in the provided sources, its fluorinated structure suggests:

-

Enzyme Interaction Potential : The dual fluorinated groups (C₂F₅ and CF₃) may enable non-covalent binding to biological targets, leveraging hydrogen bonding or hydrophobic effects .

-

Metabolic Stability : High fluorine content likely enhances resistance to metabolic degradation, a key feature for drug development .

Scientific Research Applications

Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate is a compound of interest due to its unique chemical properties and potential applications across various fields, including materials science, pharmaceuticals, and environmental studies. This article explores its applications in detail, supported by comprehensive data tables and documented case studies.

Materials Science

The incorporation of fluorinated compounds like this compound in polymer matrices enhances thermal stability and chemical resistance. Its applications include:

- Fluoropolymer Production : Utilized as a monomer in the synthesis of fluorinated polymers which exhibit superior properties such as low surface energy and high thermal stability.

- Coatings : Employed in formulating coatings that require high durability and resistance to solvents and chemicals.

Pharmaceuticals

The compound's unique trifluoromethyl group is significant in medicinal chemistry for modifying biological activity. Applications include:

- Drug Design : The trifluoromethyl group can enhance the pharmacokinetic properties of drug candidates, making it a valuable building block in the synthesis of pharmaceuticals.

- Biological Studies : Used in the development of tracers for imaging studies due to its distinct spectral properties.

Environmental Applications

Fluorinated compounds are often studied for their environmental impact and potential remediation applications:

- Pollutant Tracking : this compound can serve as a marker for tracking perfluoroalkyl substances (PFAS) in environmental studies.

- Remediation Technologies : Investigated for use in advanced oxidation processes to degrade persistent organic pollutants.

Data Tables

Mechanism of Action

The mechanism by which Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues of methyl benzoate derivatives with trifluoromethyl and related substituents, based on evidence provided:

Physicochemical Properties

- Melting Points: Analogues with polar groups (e.g., -NH₂, -SO₂NH₂) exhibit higher melting points (e.g., 169–210°C for amide derivatives) compared to nonpolar derivatives .

- Lipophilicity : The pentafluoroethyl and trifluoromethyl groups significantly increase logP values, enhancing blood-brain barrier penetration in CNS-targeting compounds .

- Stability : Fluorine substituents reduce susceptibility to oxidative metabolism, extending half-life in vivo .

Key Research Findings

Fluorine's Role in Drug Design : The trifluoromethyl group improves binding affinity to hydrophobic pockets in target proteins, as demonstrated in kinase inhibitors .

Synthetic Flexibility : The 4-position of the benzoate ester is highly amenable to functionalization, enabling diverse libraries of bioactive molecules .

Thermal Stability: Fluorinated derivatives exhibit superior thermal stability compared to non-fluorinated analogues, critical for industrial processing .

Biological Activity

Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate is a fluorinated organic compound that has garnered attention for its unique biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, including mechanisms of action, toxicity, and potential therapeutic uses, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of organofluorine compounds, characterized by the presence of multiple fluorine atoms attached to a benzoate structure. The molecular formula is , indicating a complex arrangement that contributes to its unique chemical properties.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- Studies have indicated that fluorinated compounds exhibit significant antimicrobial activity. For instance, compounds with trifluoromethyl groups can disrupt bacterial cell membranes or interfere with metabolic processes, leading to bactericidal effects. This is particularly relevant in the development of new antibiotics as resistance to traditional agents becomes more prevalent .

-

Antiviral Activity :

- Research has shown that certain fluorinated benzoates can inhibit viral replication. For example, this compound has been investigated for its potential to inhibit enveloped viruses like Ebola and Lassa fever viruses through mechanisms that involve interference with viral entry or replication processes .

- Enzyme Inhibition :

Toxicological Profile

Understanding the toxicity of this compound is crucial for assessing its safety for human use and environmental impact:

- Acute Toxicity : Initial studies suggest moderate toxicity levels; however, detailed toxicological assessments are required to establish safe exposure limits.

- Environmental Impact : The persistence of fluorinated compounds in the environment raises concerns about bioaccumulation and ecological effects. Studies focusing on degradation pathways are essential to evaluate long-term environmental risks .

Case Studies

- Antimicrobial Efficacy :

- Viral Inhibition :

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against several bacterial strains |

| Antiviral Effects | Significant reduction in viral replication rates |

| Enzyme Inhibition | Inhibitory effects on specific metabolic enzymes |

| Toxicity Assessment | Moderate toxicity; further studies needed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves multi-step fluorination and esterification. For example:

Start with 4-bromo-3-(trifluoromethyl)benzoic acid.

Introduce pentafluoroethyl groups via cross-coupling (e.g., using Pd catalysts with fluorinated boronic acids, as seen in Suzuki reactions ).

Esterify using methanol and acid catalysts (e.g., H₂SO₄).

- Yield Optimization : Use anhydrous conditions, high-purity reagents, and controlled stoichiometry (1:1.2 molar ratio for boronic acid coupling partners). Monitor intermediates via HPLC-MS to identify side products (e.g., dehalogenation or over-fluorination) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Tools :

- NMR : ¹⁹F NMR is critical to confirm fluorination patterns (δ -70 to -80 ppm for CF₃ groups; δ -120 ppm for pentafluoroethyl) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ≈ 356.0 Da).

- XRD : Single-crystal X-ray diffraction (using SHELX programs ) resolves stereoelectronic effects of fluorinated substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.